molecular formula C17H21NO4 B2858637 6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide CAS No. 433706-10-6

6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide

Cat. No. B2858637
CAS RN: 433706-10-6
M. Wt: 303.358
InChI Key: QMNCOHOCOZNKBS-UHFFFAOYSA-N
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Description

Coumarin derivatives, such as 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide, and 6-methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, have been synthesized and structurally characterized . These molecules display intramolecular N—H O and weak C—H O hydrogen bonds, which probably contribute to the approximate planarity of the molecules .


Synthesis Analysis

The synthesis of these compounds involves the use of coumarin as a building block due to its synthetic accessibility and substitution variability . The specific synthesis process for “6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide” is not mentioned in the sources I found.


Molecular Structure Analysis

The structural analyses revealed that these molecules are coumarin derivatives with a phenylamide substituent at position 3 of the coumarin ring . The supramolecular structures feature C—H O hydrogen bonds and π–π interactions .

Scientific Research Applications

Crystal Structure Analysis

Research on chromene derivatives, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs, has elucidated their crystal structures, showcasing the anti-rotamer conformation about the C-N bond. These studies provide a foundation for understanding the molecular arrangement and potential interactions of chromene derivatives in solid states, which is crucial for material science and drug design applications (J. Reis et al., 2013).

Fluorescence Properties

The synthesis and characterization of benzo[c]coumarin carboxylic acids have revealed excellent fluorescence properties in ethanol solution and the solid state for compounds with a larger conjugated system and various H-bonds. This suggests potential applications in optical materials and sensors, where fluorescence can serve as a key property for detection and signaling (Juan Shi et al., 2017).

Biological Activity

Studies on chromene derivatives have also explored their biological activities, such as anti-ChE activity and neuroprotective effects, indicating potential therapeutic applications for diseases like Alzheimer's. The compound N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide demonstrated good anti-acetylcholinesterase activity and neuroprotective effect against H2O2-induced cell death in PC12 neurons (Mina Saeedi et al., 2017).

Antimicrobial Activity

Synthesis and biological evaluation of innovative coumarin derivatives containing the thiazolidin-4-one ring have shown promising antibacterial activity. This highlights the potential of chromene derivatives as scaffolds for developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (C. K. Ramaganesh et al., 2010).

Photochromism

Research on the photochromism of chromene crystals has unveiled a new property of chromenes, which could be harnessed in developing photoresponsive materials. These materials have applications in information storage, smart windows, and molecular switches, where reversible changes in properties upon light exposure are desirable (J. Hobley et al., 2000).

Mechanism of Action

Coumarins display anticancer, antiviral, anti-inflammatory, and antioxidant biological properties . They have been shown to be valid scaffolds for the development of monoamino oxidase B inhibitors . The specific mechanism of action for “6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide” is not mentioned in the sources I found.

properties

IUPAC Name

6-methoxy-2-oxo-N,N-dipropylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-4-8-18(9-5-2)16(19)14-11-12-10-13(21-3)6-7-15(12)22-17(14)20/h6-7,10-11H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNCOHOCOZNKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide

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